molecular formula C14H15N3O3S B13376910 6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one

6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B13376910
M. Wt: 305.35 g/mol
InChI Key: ZNLFVVQNKDTHEO-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a methoxybenzyl group and a sulfanyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-methoxybenzylamine with a suitable triazine precursor, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl ring, leading to a diverse range of derivatives.

Scientific Research Applications

6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxybenzoyl)-6-methyl-2-[(2-oxopropyl)sulfanyl]nicotinonitrile
  • 4-methoxybenzyl alcohol
  • 4-methoxybenzyl isocyanate

Uniqueness

Compared to similar compounds, 6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one stands out due to its unique combination of functional groups and the presence of the triazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(2-oxopropylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H15N3O3S/c1-9(18)8-21-14-15-13(19)12(16-17-14)7-10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,17,19)

InChI Key

ZNLFVVQNKDTHEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=C(C(=O)N1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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